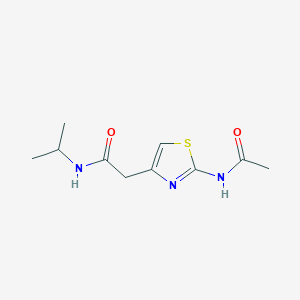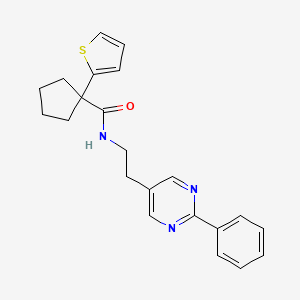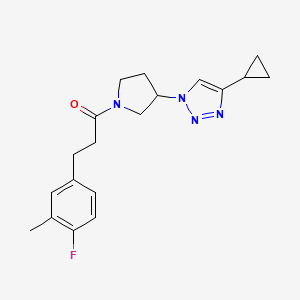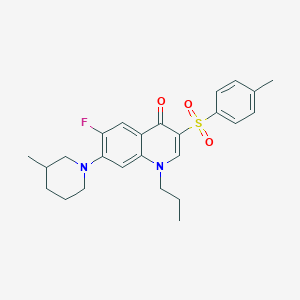![molecular formula C18H21N3O4S2 B2883581 N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923250-41-3](/img/structure/B2883581.png)
N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide in acetic acid can yield 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Aplicaciones Científicas De Investigación
COX-2 Inhibition and Medicinal Chemistry
The methanesulfonamide group's placement on the phenyl ring of diarylpyrazole compounds has been shown to significantly influence COX-2 inhibitory activity. Specifically, when the methanesulfonamide group is positioned at the C-5 phenyl ring, it yields potent and selective COX-2 inhibitors, with some derivatives demonstrating IC50 values as low as 30 nM. This finding highlights the compound's potential in the development of anti-inflammatory agents (Singh et al., 2004).
Structural Studies and Supramolecular Assembly
Research on nimesulidetriazole derivatives related to N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has provided insights into their crystal structures and supramolecular assemblies. Through X-ray powder diffraction and Hirshfeld surface analysis, these studies have detailed the nature of intermolecular interactions and the effect of substitution on the compounds' assembly, offering valuable information for the design of materials with specific physical properties (Dey et al., 2015).
Interaction Studies and Solution Behavior
Investigations into the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives have shed light on the effect of temperature and concentration on such systems. These studies are crucial for understanding the solute-solute and solute-solvent interactions in mixtures containing compounds like this compound, with implications for their behavior in biological and industrial applications (Raphael et al., 2015).
Insecticidal Activity
Research has explored the insecticidal properties of novel pyrazole methanesulfonates, including derivatives of the compound . These studies have highlighted the potential of such compounds in the development of insecticides with low mammalian toxicity, contributing to the search for safer pest control alternatives (Finkelstein & Strock, 1997).
Mecanismo De Acción
Target of Action
The primary target of N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of individuals with Alzheimer’s disease.
Mode of Action
It is believed to interact with its target, beta-secretase 1, and inhibit its activity . This inhibition could potentially prevent the formation of beta-amyloid peptide, thereby reducing its accumulation in the brain.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its target and how it is metabolized by the body. For instance, the compound’s solubility might be affected by the pH of the environment . .
Propiedades
IUPAC Name |
N-[2-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-8-10-14(11-9-13)18-12-17(19-21(18)27(3,24)25)15-6-4-5-7-16(15)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGZECLZJGGTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)


![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)


![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)

![tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate](/img/structure/B2883513.png)
![4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2883514.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2883517.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2883521.png)
